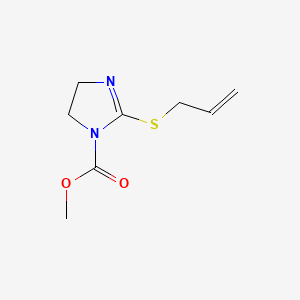
2,3,4,5,6-Pentachloro-3'-methyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl is a chlorinated biphenyl compound. It is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. These compounds are known for their chemical stability and resistance to degradation, making them persistent in the environment .
Méthodes De Préparation
The synthesis of 2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl typically involves the chlorination of biphenyl compounds. One common method is the direct chlorination of biphenyl in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the biphenyl rings .
Industrial production methods may involve the use of more advanced techniques such as catalytic hydrogenation and dehydrochlorination to achieve higher yields and purity. These methods are designed to be efficient and cost-effective for large-scale production .
Analyse Des Réactions Chimiques
2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated biphenyl oxides.
Reduction: Reduction reactions can convert the chlorinated biphenyls to less chlorinated forms or even to biphenyl itself.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as hydroxyl or amino groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated biphenyl oxides, while reduction can produce biphenyl or partially dechlorinated biphenyls .
Applications De Recherche Scientifique
2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl involves its interaction with cellular components. It can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression and disruption of normal cellular functions . This compound can also interfere with hormone signaling pathways, contributing to its endocrine-disrupting effects .
Comparaison Avec Des Composés Similaires
2,3,4,5,6-Pentachloro-3’-methyl-1,1’-biphenyl is unique among polychlorinated biphenyls due to its specific chlorine substitution pattern and the presence of a methyl group. Similar compounds include:
2,3,4,5,6-Pentachlorobiphenyl: Lacks the methyl group but has a similar chlorine substitution pattern.
2,2’,3,6,6’-Pentachlorobiphenyl: Has a different chlorine substitution pattern, affecting its chemical properties and reactivity.
Pentachlorophenol: A related compound used as a pesticide and disinfectant, with different applications and chemical behavior.
These compounds share some chemical properties but differ in their specific applications and environmental impacts.
Propriétés
Numéro CAS |
60921-37-1 |
|---|---|
Formule moléculaire |
C13H7Cl5 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H7Cl5/c1-6-3-2-4-7(5-6)8-9(14)11(16)13(18)12(17)10(8)15/h2-5H,1H3 |
Clé InChI |
MMXMEILGYUFLBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![2-(4-Ethylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14598230.png)
![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)


![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)

